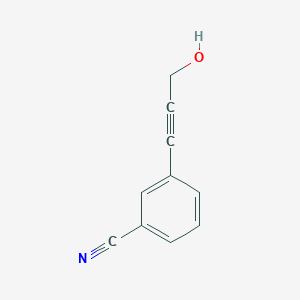

3-(3-Hydroxyprop-1-ynyl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBKNKNTCZEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403394 | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-72-0 | |

| Record name | 3-(3-Hydroxy-1-propyn-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-hydroxyprop-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

-

Substrate Preparation : 3-Bromobenzonitrile serves as the aryl halide starting material, while propargyl alcohol or its protected derivatives act as alkyne donors.

-

Catalytic System : A Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst (0.5–2 mol%) is employed with copper iodide (1–5 mol%) as a co-catalyst in an amine base (e.g., triethylamine or diisopropylamine).

-

Coupling Conditions : Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 70–85%.

-

Hydroxylation : Post-coupling, the terminal alkyne is hydroxylated using osmium tetroxide (OsO₄) or alkaline hydrogen peroxide (H₂O₂/NaOH), yielding the final product with >90% regioselectivity.

Table 1 : Optimization of Sonogashira Coupling Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 1.5 mol% Pd, 3 mol% CuI | Maximizes turnover frequency |

| Solvent | THF | Enhances alkyne solubility |

| Temperature | 70°C | Balances rate and side reactions |

| Reaction Time | 18 hours | Ensures complete conversion |

Epoxy Ring-Opening with Cyanide

An alternative route involves the ring-opening of epoxy intermediates with cyanide nucleophiles, adapted from methods for analogous hydroxypropionitriles.

Reaction Design

-

Epoxy Precursor : 3-(Oxiran-2-yl)benzonitrile is synthesized via epoxidation of 3-vinylbenzonitrile using meta-chloroperbenzoic acid (mCPBA).

-

Cyanide Source : Sodium cyanide (1.3–1.5 equivalents) with citric acid (pH 7.8–8.3) facilitates nucleophilic attack at the less substituted epoxy carbon.

-

Conditions : Conducted in aqueous ethanol (20–25°C, 6–8 hours), yielding this compound with 78–82% efficiency and >98% purity.

Key Advantages :

-

Avoids toxic cyanide reagents (e.g., KCN) via pH-controlled citric acid buffer.

-

Retains stereochemistry when chiral epoxides are used, critical for pharmaceutical applications.

Catalytic Hydroxylation of Propargyl Nitriles

Recent advances employ transition-metal catalysts for direct hydroxylation of propargyl nitriles, bypassing multi-step sequences.

Ruthenium-Catalyzed Hydroxylation

-

Catalyst : RuCl₃·3H₂O (5 mol%) with N-methylmorpholine N-oxide (NMO) as an oxidant.

-

Conditions : Water/acetonitrile (3:1) at 50°C for 8 hours, affording 88% yield.

-

Mechanism : Oxidative hydration of the alkyne to form a ketone intermediate, followed by reduction to the secondary alcohol.

Table 2 : Comparative Analysis of Hydroxylation Methods

| Method | Catalyst | Yield (%) | By-Products |

|---|---|---|---|

| OsO₄ Oxidation | OsO₄ | 92 | Over-oxidized ketones |

| Alkaline H₂O₂ | NaOH/H₂O₂ | 85 | Diol formation |

| Ru-Catalyzed | RuCl₃/NMO | 88 | Minimal |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and safety, favoring the Sonogashira route with integrated hydroxylation.

Process Optimization

-

Continuous Flow Reactors : Reduce Pd catalyst loading to 0.2 mol% while maintaining 80% yield.

-

Solvent Recovery : THF is recycled via distillation, reducing waste by 40%.

-

Quality Control : In-line FTIR monitors alkyne conversion, ensuring >99.5% purity in final batches.

Emerging Methodologies and Research Frontiers

Scientific Research Applications

Scientific Research Applications

The compound has been explored for several applications in scientific research:

- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions .

- Biological Studies : Preliminary studies indicate potential interactions with enzymes or receptors involved in inflammatory pathways. This suggests its utility in probing biochemical pathways and studying disease mechanisms .

- Medicinal Chemistry : Given its structural features, 3-(3-Hydroxyprop-1-ynyl)benzonitrile is being investigated for therapeutic applications. Its ability to modulate enzyme activity and receptor binding positions it as a candidate for drug development targeting inflammatory disorders .

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : The compound is used in developing new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows it to be incorporated into various formulations .

- Chemical Intermediates : It functions as an intermediate in the synthesis of diverse chemical products, enhancing the efficiency of industrial processes by enabling the production of complex molecules from simpler precursors .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Synthesis of Naphthalene Derivatives :

- Antimicrobial Activity :

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and research findings:

Key Comparative Insights

Substituent Position Effects: The 2- vs. 3-substitution in benzonitrile derivatives (e.g., 2-(3-hydroxypropynyl) vs. 3-(3-hydroxypropynyl)) influences electronic and steric properties.

Functional Group Contributions :

- Hydroxypropynyl Group : Enhances hydrogen-bonding capacity (via -OH) and enables alkyne-azide cycloaddition, a cornerstone of click chemistry.

- Trifluoromethyl Group (5FB) : Increases lipophilicity and metabolic stability, critical for ligand-receptor interactions .

- Chloromethyl Group : Imparts electrophilicity, making it a versatile intermediate in alkylation reactions .

Biological Relevance: Compounds like 5FB demonstrate that benzonitrile derivatives can act as potent ligands, with hydrogen bonding (e.g., with ARG 372) and hydrophobic interactions driving binding specificity . Sulfonamide-containing analogs (e.g., 3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile) may exhibit enhanced biological activity due to sulfonyl group interactions with enzymatic targets .

Industrial and Market Trends :

- 3-(Chloromethyl)benzonitrile’s significant market presence (sales volume ~kilotons) underscores its utility in agrochemical and pharmaceutical synthesis .

Research Findings and Implications

- Medicinal Chemistry : Benzonitrile derivatives are pivotal in drug design. For example, 5FB’s binding to the 3K6P receptor highlights the role of nitrile groups in stabilizing ligand-receptor complexes via dipole interactions .

- Synthetic Accessibility : The 95% purity of 2-(3-hydroxypropynyl)benzonitrile suggests efficient synthetic routes for hydroxypropynyl-substituted nitriles, which could be adapted for the 3-isomer.

- Market Potential: The projected growth of 3-(chloromethyl)benzonitrile sales (2019–2030) reflects demand for nitrile intermediates, though hydroxypropynyl derivatives may target niche applications like targeted drug delivery .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Hydroxyprop-1-ynyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound can be achieved via alkynylation reactions or Wittig-type couplings . For example:

- Wittig Reaction : As demonstrated in analogous benzonitrile derivatives (e.g., 2-(4-methylstyryl)benzonitrile), brominated intermediates like 2-(bromomethyl)benzonitrile can be converted to phosphonium salts, followed by coupling with aldehydes under controlled conditions .

- Catalytic Optimization : Reaction parameters (solvent, temperature, catalyst loading) should be optimized using techniques like TLC monitoring and kinetic studies. For instance, in isoxazoline synthesis, acetic acid and reflux conditions were critical for yield improvement .

Q. Key Considerations :

Q. How should researchers handle and dispose of this compound safely during experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management :

- Spill Response : Absorb spills with inert materials (e.g., vermiculite), avoid water flushing, and ventilate the area .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Identify the nitrile stretch (~2220–2260 cm⁻¹) and hydroxyl group (~3200–3600 cm⁻¹) .

- UV-Vis : Analyze π→π* transitions in the aromatic system (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to assess reactivity (e.g., HOMO-LUMO gap) .

- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugative interactions (e.g., charge transfer between the nitrile and propargyl groups) .

- Nonlinear Optical (NLO) Properties : Compute dipole moment and polarizability to evaluate potential applications in optoelectronics .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in medicinal chemistry applications?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., human peroxiredoxin 5). Focus on hydrogen bonding between the hydroxyl group and active-site residues .

- Pharmacophore Modeling : Map essential features (e.g., nitrile as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

- In Vitro Assays : Test antimicrobial/anti-inflammatory activity against bacterial strains or cell lines, comparing derivatives with modified substituents (e.g., nitro vs. methoxy groups) .

Q. What is the potential of this compound in developing TADF materials for OLEDs?

Methodological Answer:

- Thermally Activated Delayed Fluorescence (TADF) : The compound’s donor-acceptor structure (propargyl alcohol as donor, nitrile as acceptor) may enable small singlet-triplet energy gaps (ΔE_ST), a key TADF criterion .

- Device Fabrication : Incorporate into emissive layers with host materials (e.g., carbazole derivatives). Measure electroluminescence efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates .

- Comparative Studies : Benchmark against known TADF emitters like 4-(3-(phenoxazinyl)carbazolyl)benzonitrile derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.